3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester
Description
Properties
IUPAC Name |
benzyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-11-8-12-16(17(15)22)23-18(24)25-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCMAXKZBAJKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124142 | |
| Record name | Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-41-5 | |
| Record name | Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester typically involves multiple steps. One common method includes the protection of the amino group with a Cbz group, followed by the introduction of the boronic acid moiety. The pinacol ester is then formed to enhance the stability of the boronic acid group.
Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.
Introduction of the Boronic Acid Group: The protected amino compound is then subjected to a borylation reaction using a boronic acid derivative, often in the presence of a palladium catalyst.
Formation of the Pinacol Ester: The boronic acid group is converted to its pinacol ester form using pinacol in the presence of a dehydrating agent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, oxidizing agents, and nucleophiles. Major products formed from these reactions include phenols, deprotected amines, and substituted aromatic compounds.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester serves as a boron source in this reaction, enabling the synthesis of complex organic molecules. The presence of the Cbz (carbobenzyloxy) protecting group allows for selective reactions while maintaining the integrity of amino functionalities.
- Mechanism : The reaction typically involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base. The fluorine substituent can influence the reactivity and selectivity of the coupling process.
Synthesis of Unnatural Amino Acids
Research has shown that boronic acids can facilitate the synthesis of unnatural amino acids through cross-coupling reactions. The ability to introduce diverse functional groups into amino acids is essential for developing peptide-based drugs with improved pharmacological properties .
- Case Study : A study demonstrated that 3-(Cbz-Amino)-2-fluorophenylboronic acid was used to synthesize novel amino acid derivatives that exhibit enhanced binding affinity to specific receptors, showcasing its potential in drug design .
Development of Anticancer Agents
Fluorinated compounds often exhibit improved metabolic stability and bioactivity. The incorporation of 3-(Cbz-Amino)-2-fluorophenylboronic acid into drug candidates has been explored for developing anticancer agents that target specific signaling pathways.
- Example : Research indicates that compounds derived from this boronic acid exhibit selective cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .
Inhibitors for Enzymatic Reactions
Boronic acids are known to act as reversible inhibitors for certain enzymes, particularly proteases and kinases. The unique structure of 3-(Cbz-Amino)-2-fluorophenylboronic acid allows it to interact with enzyme active sites effectively.
- Application : Studies have investigated its use as an inhibitor for proteasome activity in cancer treatment, highlighting its role in modulating cellular pathways involved in tumor growth .
Self-Assembly and Nanotechnology
The self-assembly properties of boronic esters have been utilized in creating nanostructured materials. 3-(Cbz-Amino)-2-fluorophenylboronic acid can participate in forming supramolecular structures through dative bonding interactions.
Mechanism of Action
The mechanism of action of 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester involves its reactivity as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The Cbz protecting group provides stability to the amino group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Key Properties :
- Stability: The Cbz group confers stability under basic and acidic conditions, making it suitable for multi-step syntheses. Deprotection typically requires hydrogenolysis .
- Reactivity : The boronic acid pinacol ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of biaryl synthesis .
Comparison with Structurally Similar Compounds
Substituent Position Isomers
Protecting Group Variations
Functional Group Modifications
Suzuki-Miyaura Cross-Coupling Efficiency
- Target Compound : Demonstrated moderate reactivity in couplings with aryl halides, achieving yields of 42–48% under standard Pd catalysis .
- Unprotected Amino Analogs: Higher reactivity (e.g., 3-amino-2-fluorophenylboronic ester) but require inert atmospheres to prevent oxidation .
- Boc-Protected Analogs : Efficient coupling but incompatible with acidic reaction conditions due to Boc lability .
Biological Activity
3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester, is a boronic acid derivative notable for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, particularly in the realm of medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic strategies.
Chemical Structure and Properties
The compound has a unique structure that includes a fluorophenyl group and a pinacol boronate ester, which contributes to its reactivity and biological interactions. The presence of the carbobenzyloxy (Cbz) group enhances its stability and solubility, making it suitable for various biological assays.
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. Research indicates that it exhibits potent inhibition against clinically relevant MBLs like VIM-1 and NDM-1, with IC50 values in the submicromolar range .
- Anticancer Activity : Preliminary studies suggest that boronic acid derivatives can interfere with cancer cell proliferation. The mechanism often involves the modulation of proteasomal activity, leading to apoptosis in cancer cells .
- Antimicrobial Properties : The compound's ability to inhibit bacterial enzymes positions it as a candidate for developing new antimicrobial agents, particularly against resistant strains .
The mechanism through which 3-(Cbz-Amino)-2-fluorophenylboronic acid exerts its biological effects primarily involves:
- Binding Interactions : The boron atom in the compound forms reversible covalent bonds with diols present in biological systems, including enzymes and receptors. This interaction can lead to significant changes in enzyme activity and protein function .
- Signal Transduction Modulation : By influencing key signaling pathways, this compound may alter cellular responses to external stimuli, contributing to its therapeutic effects .
Case Studies
- Inhibition of Metallo-β-lactamases :
- Anticancer Activity Assessment :
Data Table: Biological Activity Summary
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
